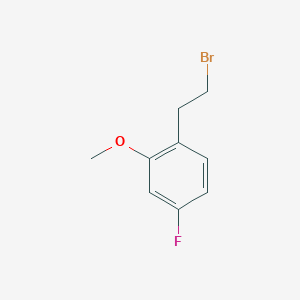

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

Description

BenchChem offers high-quality 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethyl)-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONMBCKMZUHDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route for 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene, a key building block in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and offer insights based on established chemical principles. The synthesis is presented as a two-step process commencing with the formation of the precursor alcohol, 2-(4-fluoro-2-methoxyphenyl)ethanol, followed by its subsequent bromination.

Introduction and Strategic Overview

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is a valuable intermediate whose utility stems from the presence of multiple functional groups that allow for diverse chemical modifications. The bromoethyl group is a versatile handle for introducing the phenethyl moiety through nucleophilic substitution reactions, while the fluorinated and methoxylated aromatic ring can be further functionalized, for instance, through cross-coupling reactions.[1]

The synthetic strategy outlined in this guide was chosen for its robustness, scalability, and reliance on well-understood chemical transformations. The primary precursor is 2-(4-fluoro-2-methoxyphenyl)ethanol, which is subsequently converted to the target molecule. We will explore two viable methods for the synthesis of this crucial alcohol intermediate: a Friedel-Crafts acylation followed by reduction, and a Grignard reaction.

Synthesis of the Precursor: 2-(4-Fluoro-2-methoxyphenyl)ethanol

The synthesis of 2-(4-fluoro-2-methoxyphenyl)ethanol is a critical first stage. The choice between the following two routes may depend on the availability of starting materials and specific laboratory capabilities.

Route A: Friedel-Crafts Acylation and Subsequent Reduction

This classic approach builds the carbon skeleton on a commercially available anisole derivative. The regioselectivity of the Friedel-Crafts acylation is a key consideration.

2.1.1. Rationale and Mechanistic Considerations

The Friedel-Crafts acylation of 3-fluoroanisole (1-fluoro-3-methoxybenzene)[2] with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride, is an effective method for introducing an acetyl group onto the aromatic ring.[3][4] The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group are dominant, leading to acylation primarily at the position para to the methoxy group and ortho to the fluorine, yielding 4-fluoro-2-methoxyacetophenone. This ketone is then readily reduced to the desired alcohol using a mild reducing agent like sodium borohydride. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized, preventing the carbocation rearrangements that can plague Friedel-Crafts alkylations.[5][6]

2.1.2. Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-methoxyacetophenone

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise.

-

Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

-

Add a solution of 3-fluoroanisole (1.0 eq.) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude ketone, which can be purified by column chromatography or recrystallization.

Step 2: Reduction to 2-(4-Fluoro-2-methoxyphenyl)ethanol

-

Dissolve the 4-fluoro-2-methoxyacetophenone (1.0 eq.) in methanol or ethanol at 0 °C.

-

Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride, followed by 1M hydrochloric acid to neutralize the solution.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to afford 2-(4-fluoro-2-methoxyphenyl)ethanol, which can be used in the next step with or without further purification.

Route B: Grignard Reaction

This route offers an alternative approach starting from a pre-functionalized aromatic bromide.

2.2.1. Rationale and Mechanistic Considerations

This pathway begins with the formation of a Grignard reagent from 4-bromo-1-fluoro-2-methoxybenzene.[7] The Grignard reagent is a potent nucleophile that readily attacks electrophiles.[8] Reaction with ethylene oxide provides a direct and efficient method for introducing a 2-hydroxyethyl group. The use of ether solvents like diethyl ether or tetrahydrofuran is crucial for stabilizing the Grignard reagent.[9]

2.2.2. Experimental Protocol

-

Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 4-bromo-1-fluoro-2-methoxybenzene (1.0 eq.) in dry tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to start.

-

Once the reaction has initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Slowly bubble ethylene oxide gas through the solution or add a cooled solution of ethylene oxide in THF. This step is highly exothermic and requires careful temperature control.

-

After the addition, stir the reaction mixture at 0 °C for one hour and then allow it to warm to room temperature overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(4-fluoro-2-methoxyphenyl)ethanol.

Bromination of 2-(4-Fluoro-2-methoxyphenyl)ethanol

The final step in the synthesis is the conversion of the alcohol to the target bromoalkane. Two common and effective methods are presented below.

Method A: Using Phosphorus Tribromide (PBr₃)

3.1.1. Rationale and Mechanistic Considerations

Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.[10][11] The reaction proceeds via an SN2 mechanism, which involves the formation of a phosphite ester intermediate, followed by nucleophilic attack by the bromide ion.[12] This method is generally high-yielding and avoids carbocation rearrangements.

3.1.2. Experimental Protocol

-

Dissolve 2-(4-fluoro-2-methoxyphenyl)ethanol (1.0 eq.) in a dry, aprotic solvent such as diethyl ether or dichloromethane in a flask cooled to 0 °C under an inert atmosphere.

-

Add phosphorus tribromide (0.4-0.5 eq.) dropwise with vigorous stirring, ensuring the temperature is maintained at 0 °C.[13]

-

After the addition, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene can be purified by vacuum distillation or column chromatography.

Method B: The Appel Reaction

3.2.1. Rationale and Mechanistic Considerations

The Appel reaction utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides. This reaction also proceeds via an SN2 mechanism, offering a mild and efficient alternative to PBr₃.[10]

3.2.2. Experimental Protocol

-

Dissolve 2-(4-fluoro-2-methoxyphenyl)ethanol (1.0 eq.) and carbon tetrabromide (1.2 eq.) in dry dichloromethane at 0 °C.

-

Add triphenylphosphine (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.

Data Summary

| Step | Starting Material | Reagents | Product | Expected Yield | Purity |

| Route A, Step 1 | 3-Fluoroanisole | Acetyl chloride, AlCl₃ | 4-Fluoro-2-methoxyacetophenone | 75-85% | >95% |

| Route A, Step 2 | 4-Fluoro-2-methoxyacetophenone | NaBH₄ | 2-(4-Fluoro-2-methoxyphenyl)ethanol | 90-98% | >97% |

| Route B | 4-Bromo-1-fluoro-2-methoxybenzene | Mg, Ethylene oxide | 2-(4-fluoro-2-methoxyphenyl)ethanol | 60-75% | >97% |

| Bromination (PBr₃) | 2-(4-Fluoro-2-methoxyphenyl)ethanol | PBr₃ | 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene | 80-90% | >98% |

| Bromination (Appel Reaction) | 2-(4-Fluoro-2-methoxyphenyl)ethanol | CBr₄, PPh₃ | 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene | 85-95% | >98% |

Visualizing the Synthesis

Overall Synthetic Pathway

Caption: Overall synthetic routes to 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene.

Experimental Workflow for Bromination using PBr₃

Caption: Step-by-step workflow for the bromination of the precursor alcohol.

Conclusion

This guide has detailed two robust and efficient synthetic routes for the preparation of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene. The choice between a Friedel-Crafts-based approach and a Grignard-based synthesis for the precursor alcohol will likely be dictated by starting material availability and cost. Both bromination methods presented, using either phosphorus tribromide or the Appel reaction, are reliable and high-yielding. The provided protocols, with their emphasis on mechanistic understanding and practical execution, should serve as a valuable resource for researchers in the synthesis of this and related compounds.

References

- Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.

- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

- Organic Chemistry Portal. Alcohol to Bromide - Common Conditions.

- PubChem. 4-Bromo-1-fluoro-2-methoxybenzene.

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Master Organic Chemistry. EAS Reactions (3)

- Google Patents.

- TCI. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction.

- Organic Chemistry Portal.

- Yukawa, Y., Token, K., & Ando, T. (1978). Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. Radioisotopes, 27(9), 527-9.

- ChemScene. 2-(3-Fluoro-4-methoxyphenyl)ethanol.

- National Center for Biotechnology Information.

- J-STAGE.

- MANAC Inc. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)

- Royal Society of Chemistry.

- Chemistry LibreTexts.

- CAS Common Chemistry. 1-Fluoro-3-methoxybenzene.

- The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol.

- YouTube. Brominating an Alcohol using Phosphorus Tribromide (1-pentanol).

- YouTube.

- BLD Pharm. 4-Fluoro-2-methoxybenzyl bromide.

- Reddit. Anyone who has experience with PBr3 - reasons for low yield?

- Wikipedia. Friedel–Crafts reaction.

- ResearchGate. SCHEME 26.

- PubChem. 1-(2-Bromoethyl)-4-methoxybenzene.

- University of Illinois Urbana-Champaign. Directed (ortho)

- ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.

- Sigma-Aldrich. 4-Fluoro-2-methoxyphenol.

- YouTube. Using PBr3 to Replace Alcohols with Bromides via Sn2.

- YouTube. UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions.

- BenchChem. Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)

- MySkinRecipes. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.

Sources

- 1. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene [myskinrecipes.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aroonchande.com [aroonchande.com]

- 9. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]

- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 13. reddit.com [reddit.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene, a specialized organic compound with potential applications in medicinal chemistry and novel material synthesis. As this compound is not readily commercially available, this document focuses on its nomenclature, proposed synthetic routes, predicted physicochemical properties, and its prospective utility as a chemical intermediate. The insights provided are grounded in established principles of organic chemistry and data from analogous structures.

Nomenclature and Structural Identification

The unambiguous identification of a molecule is paramount for scientific communication and reproducibility.

-

IUPAC Name: The systematic name for the target compound is 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene . This name precisely describes a benzene ring substituted at position 1 with a 2-bromoethyl group, at position 4 with a fluoro group, and at position 2 with a methoxy group.

-

Synonyms: Common synonyms are derived by naming the parent structures. These include:

-

4-Fluoro-2-methoxyphenethyl bromide

-

1-Bromo-2-(4-fluoro-2-methoxyphenyl)ethane

-

-

CAS Number: A specific CAS Registry Number has not been assigned to this compound, indicating its rarity in the chemical literature and commercial catalogs.

-

Chemical Structure:

/ C C--CH2CH2Br / \ / C---C=C | | F H

Proposed Synthesis Pathway

Given the absence of this compound in supplier catalogs, a de novo synthesis is required. A robust and logical two-step synthetic pathway is proposed, starting from the commercially available precursor, 4-fluoro-2-methoxybenzaldehyde. This route involves a Grignard reaction to form the corresponding alcohol, followed by a nucleophilic substitution to yield the final bromoethyl derivative.

Experimental Workflow: Proposed Synthesis

Step 1: Synthesis of 2-(4-Fluoro-2-methoxyphenyl)ethanol

The initial step involves extending the carbon chain of 4-fluoro-2-methoxybenzaldehyde via a Grignard reaction. This is a standard method for forming carbon-carbon bonds.

Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Grignard Formation: A solution of bromomethane in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent (methylmagnesium bromide).

-

Aldehyde Addition: Once the Grignard reagent formation is complete, the flask is cooled to 0 °C. A solution of 4-fluoro-2-methoxybenzaldehyde in anhydrous THF is then added dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(4-fluoro-2-methoxyphenyl)ethanol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Step 2: Bromination of 2-(4-Fluoro-2-methoxyphenyl)ethanol

The conversion of the secondary alcohol to the desired alkyl bromide is effectively achieved using phosphorus tribromide (PBr₃). This is a classic Sₙ2 reaction that results in the inversion of stereochemistry if a chiral center is present.[1]

Protocol:

-

Reaction Setup: A flame-dried round-bottom flask is charged with the purified 2-(4-fluoro-2-methoxyphenyl)ethanol and dissolved in a dry, non-protic solvent such as diethyl ether or dichloromethane, under a nitrogen atmosphere.

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: The reaction is allowed to stir at 0 °C and then warmed to room temperature. Progress is monitored by TLC until the starting alcohol is fully consumed.

-

Work-up and Isolation: The reaction mixture is carefully poured over ice and then slowly quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene can be purified by vacuum distillation or flash chromatography.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for the target compound, the following properties are predicted based on structurally similar molecules such as phenethyl bromide and its substituted analogs.[2][3]

| Property | Predicted Value / Observation | Rationale / Comparison Compound |

| Molecular Formula | C₉H₁₀BrFO | Based on the molecular structure. |

| Molecular Weight | 233.08 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow liquid | Similar phenethyl bromides are typically liquids with this appearance.[3] |

| Boiling Point | > 220 °C (at atmospheric pressure) | Phenethyl bromide boils at 220-221 °C.[3] Substitution may slightly alter this value. |

| Solubility | Insoluble in water; Soluble in common organic solvents. | The bromoethyl and benzene moieties confer hydrophobicity. Typical for this class of compounds.[4] |

| Density | ~1.4 - 1.5 g/mL | Halogenated aromatic compounds generally have densities greater than water. Phenethyl bromide's density is ~1.36 g/mL.[3] |

Applications in Research and Drug Development

Bromoethylbenzene derivatives are valuable reagents in organic synthesis, primarily serving as phenethylating agents .

-

Intermediate for Lead Optimization: In drug discovery, the 4-fluoro-2-methoxyphenethyl moiety can be introduced into a lead molecule to probe structure-activity relationships (SAR). The fluorine atom can modulate metabolic stability and binding affinity, while the methoxy group can act as a hydrogen bond acceptor.

-

Alkylation of Nucleophiles: The bromoethyl group is an excellent electrophile for the alkylation of various nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the construction of more complex molecular architectures. For example, reaction with a primary amine would yield a secondary amine containing the substituted phenethyl group, a common scaffold in many biologically active compounds.

-

Synthesis of Novel Heterocycles: This compound can serve as a precursor for the synthesis of novel heterocyclic systems by participating in intramolecular cyclization reactions after initial alkylation.

Safety, Handling, and Toxicology

While specific toxicological data for 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene is unavailable, the hazards can be inferred from the parent compound, phenethyl bromide, and general principles of chemical safety.[2][4][5][6]

-

Hazard Class: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][4][6] It may also cause respiratory irritation.[2][4]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes. This class of compounds can be lachrymatory (causes tearing).[5]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

This guide serves as a foundational resource for researchers interested in the synthesis and application of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene. The proposed synthetic route provides a practical starting point for its preparation in a laboratory setting.

References

-

Chemsrc. CAS#:66472-42-2 | 1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene. [Link]

-

Nanjing Bike Biotechnology Co., Ltd. 1-Bromo-4-fluoro-2-methoxybenzene. [Link]

-

Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

- Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

- Google Patents. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Google Patents. Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

Patsnap. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. [Link]

-

PubChem. 2-(4-Bromophenyl)ethanol. [Link]

-

ChemSynthesis. 2-(4-methoxyphenyl)ethanol. [Link]

- Google Patents. Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

-

ResearchGate. Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

-

MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

-

ChemBK. Phenethyl bromide. [Link]

-

Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]

Sources

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chembk.com [chembk.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. fishersci.com [fishersci.com]

- 6. (2-Bromoethyl)benzene | 103-63-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Predicted NMR Spectral Data of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene. In the absence of direct experimental spectra in the public domain, this document serves as a comprehensive resource for the structural elucidation of this and related molecules. By leveraging established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and analysis of analogous structures, we present a robust prediction of the chemical shifts and coupling constants. This guide is intended to aid researchers in the identification, characterization, and quality control of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene in synthetic and medicinal chemistry applications.

Introduction

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical agents. Its structure combines a bromoethyl group, a fluoro substituent, and a methoxy group on a benzene ring, leading to a distinct and predictable NMR spectrum. Accurate interpretation of its NMR data is crucial for confirming its identity and purity. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, rooted in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of electronic effects of the various substituents.[1][2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the bromoethyl group, and the protons of the methoxy group. The chemical shifts are influenced by the electronic environment of each proton.[3]

Aromatic Region (δ 6.5-7.5 ppm):

The benzene ring has three protons, and their chemical shifts are influenced by the electron-donating methoxy group, the electron-withdrawing fluoro group, and the alkyl substituent. The aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm.[4] The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern.

-

H-3: This proton is ortho to the methoxy group and meta to the fluoro group. The methoxy group will shield this proton, shifting it upfield. It is expected to appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

-

H-5: This proton is meta to both the methoxy and the bromoethyl groups, and ortho to the fluoro group. It will experience deshielding from the fluorine and will likely be the most downfield of the aromatic protons. It is expected to appear as a doublet of doublets due to coupling with H-3 and the fluorine atom.

-

H-6: This proton is ortho to the bromoethyl group and meta to the methoxy group. It is expected to appear as a doublet, coupled to H-5.

Aliphatic Region (δ 3.0-4.0 ppm):

The bromoethyl group will give rise to two signals, each integrating to 2H. These will appear as triplets due to coupling with each other.

-

-CH₂-Ar (Benzylic Protons): The methylene group attached to the aromatic ring is expected to resonate at a higher chemical shift due to the deshielding effect of the benzene ring. A predicted chemical shift is in the range of δ 3.1-3.3 ppm. For example, the benzylic protons in (2-bromoethyl)benzene appear around δ 3.15 ppm.[5]

-

-CH₂-Br: The methylene group attached to the bromine atom will be further deshielded due to the electronegativity of bromine. Its signal is predicted to be in the range of δ 3.5-3.7 ppm. In (2-bromoethyl)benzene, these protons appear at approximately δ 3.54 ppm.[5]

Methoxy Group (δ ~3.8 ppm):

The methoxy group (-OCH₃) will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected to be around δ 3.8 ppm, a typical value for methoxy groups on an aromatic ring.

Predicted ¹H NMR Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.7 - 6.9 | dd | J(H3-H5) ≈ 2-3 Hz, J(H3-F) ≈ 4-5 Hz |

| H-5 | 7.0 - 7.2 | dd | J(H5-H3) ≈ 2-3 Hz, J(H5-F) ≈ 8-10 Hz |

| H-6 | 6.9 - 7.1 | d | J(H6-H5) ≈ 8-9 Hz |

| -CH₂-Ar | 3.1 - 3.3 | t | J ≈ 7-8 Hz |

| -CH₂-Br | 3.5 - 3.7 | t | J ≈ 7-8 Hz |

| -OCH₃ | ~ 3.8 | s | - |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on the nature of the substituents and their positions on the benzene ring.[6][7]

Aromatic Carbons (δ 110-160 ppm):

The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents. The carbon attached to the fluorine will show a large C-F coupling constant.

-

C-1 (C-CH₂): The carbon bearing the bromoethyl group.

-

C-2 (C-OCH₃): The carbon attached to the electron-donating methoxy group, expected to be shielded.

-

C-3 (C-H): This carbon is ortho to the methoxy group and will be shielded.

-

C-4 (C-F): The carbon directly bonded to the fluorine atom will have a significantly downfield chemical shift and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

-

C-5 (C-H): This carbon is ortho to the fluorine atom and will also show a C-F coupling (²JCF).

-

C-6 (C-H): This carbon is meta to the fluorine atom and will exhibit a smaller C-F coupling (³JCF).

Aliphatic Carbons (δ 30-40 ppm):

-

-CH₂-Ar: The benzylic carbon is expected to resonate in the range of δ 35-40 ppm.

-

-CH₂-Br: The carbon attached to the bromine atom will be shifted downfield due to the halogen's electronegativity, with a predicted chemical shift in the range of δ 30-35 ppm.

Methoxy Carbon (δ ~56 ppm):

The carbon of the methoxy group will appear as a single peak at a characteristic chemical shift of around δ 56 ppm.

Predicted ¹³C NMR Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 | ~130 | Small |

| C-2 | ~150 | Small |

| C-3 | ~115 | ~8-10 |

| C-4 | ~158 | ~240-250 (¹J) |

| C-5 | ~117 | ~20-25 (²J) |

| C-6 | ~125 | ~5-8 (³J) |

| -CH₂-Ar | 35 - 40 | - |

| -CH₂-Br | 30 - 35 | - |

| -OCH₃ | ~ 56 | - |

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene and highlights the key proton and carbon atoms for NMR assignment.

Caption: Molecular structure of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene, the following experimental protocol is recommended.

1. Sample Preparation:

-

Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[8]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[8]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution directly into a clean, dry 5 mm NMR tube through a small plug of glass wool in a Pasteur pipette.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak can also be used for referencing (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2. NMR Instrument Parameters:

The following are general guidelines for a 400 MHz NMR spectrometer. Parameters should be optimized for the specific instrument and sample.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time (AT): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

-

Spectral Width (SW): 12-16 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Spectral Width (SW): 200-240 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

For improved signal-to-noise, an exponential multiplication (line broadening) of 0.3-0.5 Hz can be applied to the FID before Fourier transformation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for acquiring and processing NMR data.

Caption: A generalized workflow for NMR spectroscopy.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene. The predicted chemical shifts and coupling constants are based on established principles and data from analogous compounds. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this molecule. This guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the accurate structural characterization of this and related compounds.

References

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(11), 1435-1443.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

- New Journal of Chemistry. (n.d.). Supporting Information.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemistryviews.org [chemistryviews.org]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Free Web-Based Proton NMR Prediction and Assignment with NMRDB | Depth-First [depth-first.com]

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene mass spectrometry analysis

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is a substituted aromatic compound with significant potential in synthetic organic chemistry and drug discovery. Its unique combination of a bromoethyl chain, a fluorine atom, and a methoxy group on a benzene ring presents a distinct analytical challenge and a rich source of information in mass spectrometry. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quality control in various research and development settings. This guide provides a comprehensive analysis of the expected mass spectrum of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene, detailing the theoretical underpinnings of its fragmentation patterns and offering practical, field-proven insights for its analysis.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is the foundation of any mass spectrometric analysis. The properties of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H10BrFO | - |

| Molecular Weight (Monoisotopic) | 231.99 g/mol | - |

| IUPAC Name | 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene | - |

Note: The molecular weight is calculated based on the most abundant isotopes of the constituent elements.

Experimental Protocol: Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene using a standard gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

-

Ensure the sample is fully dissolved before injection.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation patterns detailed in this guide.

Predicted Mass Spectrum and Fragmentation Pathways

Electron ionization of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene will induce the formation of a molecular ion (M+•), which will then undergo a series of fragmentation reactions. The stability of the aromatic ring suggests that the molecular ion peak will be observable.[1]

The Molecular Ion

The molecular ion peak is expected to appear as a doublet due to the presence of the two naturally occurring isotopes of bromine, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively).[2] This will result in two peaks of almost equal intensity at m/z 232 and m/z 234.

Major Fragmentation Pathways

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions. For 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene, the primary fragmentation pathways are expected to be initiated by cleavage of the C-C bond benzylic to the aromatic ring and the C-Br bond.

Diagram: Predicted Fragmentation Workflow

Caption: Workflow of mass spectrometric analysis.

1. Benzylic Cleavage:

The most favorable fragmentation pathway for alkylbenzenes is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic carbocation.[3] In this case, cleavage of the bond between the ethyl chain and the bromine atom is also likely. However, the formation of a tropylium ion is a very common rearrangement for substituted benzenes.[3]

-

Formation of the Tropylium Ion (m/z 91): While not the primary substituent, the ethyl group can lead to the formation of a tropylium ion at m/z 91, a common feature in the mass spectra of compounds with a benzyl group.[3]

2. Cleavage of the C-Br Bond:

The carbon-bromine bond is relatively weak and prone to cleavage.

-

Loss of a Bromine Radical: This will result in a fragment ion at m/z 153. [M]+• → [M - Br]• + Br•

3. Fragmentation of the Methoxy Group:

Methoxylated aromatic compounds can undergo characteristic fragmentations.[4][5]

-

Loss of a Methyl Radical: The fragment ion at m/z 153 can further lose a methyl radical from the methoxy group, leading to a fragment at m/z 138. [M - Br]+ → [M - Br - CH3]+ + CH3•

-

Loss of Formaldehyde: A rearrangement reaction can lead to the loss of a neutral formaldehyde molecule (CH2O).

4. Fragmentation of the Aromatic Ring:

The stable aromatic ring is less likely to fragment, but characteristic losses can occur.[6]

-

Loss of Acetylene: The phenyl cation can lose acetylene (C2H2) to form a C4H3+ ion at m/z 51.

Diagram: Predicted Fragmentation Pathways of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

Caption: Predicted fragmentation of the target molecule.

Interpreting the Spectrum: Key Diagnostic Ions

The following table summarizes the key ions expected in the mass spectrum of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene and their diagnostic significance.

| m/z | Proposed Structure | Significance |

| 232/234 | [C9H10BrFO]+• | Molecular Ion (M+•) . The isotopic pattern confirms the presence of one bromine atom. |

| 153 | [C9H10FO]+ | Loss of a bromine radical . A major fragment indicating the presence of a bromoethyl group. |

| 125 | [C7H6FO]+ | Benzylic cleavage with loss of the bromoethyl radical. This is a highly indicative fragment for the substituted benzene core. |

| 138 | [C8H7FO]+• | Loss of a methyl radical from the m/z 153 fragment. Confirms the presence of a methoxy group. |

| 97 | [C6H6F]+ | Loss of carbon monoxide from the m/z 125 fragment. |

Challenges and Considerations

-

Isomeric Differentiation: Mass spectrometry alone may not be sufficient to differentiate between isomers of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene. Coupling with a separation technique like gas chromatography is essential for unambiguous identification.[7]

-

Fluorine Fragmentation: The high strength of the C-F bond makes the loss of a fluorine atom or HF less common in electron ionization mass spectrometry.[8][9]

-

Soft Ionization Techniques: For applications requiring preservation of the molecular ion and reduced fragmentation, "soft" ionization techniques such as chemical ionization (CI) or electrospray ionization (ESI) could be employed, although these are less common with GC.

Conclusion

The mass spectrometric analysis of 1-(2-bromoethyl)-4-fluoro-2-methoxybenzene provides a wealth of structural information. A thorough understanding of the predictable fragmentation pathways, driven by the interplay of the bromoethyl, fluoro, and methoxy substituents on the aromatic ring, is key to its successful identification and characterization. By leveraging the principles of benzylic cleavage, halogen loss, and functional group-specific fragmentations, researchers and drug development professionals can confidently utilize mass spectrometry as a powerful tool in their synthetic and analytical workflows.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13604909, 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link].

-

NIST (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Xing, F., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4849-4855. Available from: [Link]

- Naidu, D., & Ragsdale, S. W. (2001). Characterization of a three-component vanillate O-demethylase from Moorella thermoacetica. Journal of Bacteriology, 183(11), 3276-3281.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84427, 1-(2-Bromoethyl)-4-methoxybenzene. Retrieved from [Link].

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

- Khomyakova, M. A., et al. (2021). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. Microbiology, 90(3), 289-305.

-

Powers, L. C., & Erickson, S. D. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(1), 1-11. Available from: [Link]

-

Kamiloglu, S., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Applied Sciences, 13(22), 12529. Available from: [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link].

- Dibeler, V. H., & Mohler, F. L. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-346.

-

Khomyakova, M. A., et al. (2021). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. Microbiology, 90(3), 289-305. Available from: [Link]

-

Clark, J. (2022). The Mass Spectrum of Benzene. Doc Brown's Chemistry. Retrieved from [Link].

- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 411-419.

-

ACS Publications. (n.d.). Mass Spectrometry of Polymethoxylated Flavones. Journal of Agricultural and Food Chemistry. Retrieved from [Link].

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link].

-

Maseko, B. C., & Nomngongo, P. N. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Critical Reviews in Analytical Chemistry, 51(2), 138-148. Available from: [Link]

-

ChemBK. (2024). 1-Bromo-2-fluoro-4-methoxybenzene. Retrieved from [Link].

-

CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136292, 2-Bromo-4-fluoroanisole. Retrieved from [Link].

-

NIST (n.d.). Benzene, 1-bromo-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. youtube.com [youtube.com]

- 4. A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

Introduction

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is a substituted aromatic compound whose structural motifs—a reactive bromoethyl group and an electronically modified benzene ring—make it a valuable intermediate in synthetic organic chemistry. Its utility is particularly noted in the development of novel pharmaceutical and agrochemical agents, where precise molecular architecture is paramount[1]. However, the very features that impart its synthetic utility also render it susceptible to degradation if not handled and stored with meticulous care. The integrity of starting materials is a cornerstone of reproducible and reliable research; compromised purity can lead to failed reactions, inconsistent results, and the generation of unforeseen impurities.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the factors governing the stability of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene. Moving beyond generic storage advice, this document elucidates the chemical principles behind its potential degradation pathways and offers field-proven protocols to ensure its long-term viability and safe handling.

Chemical Profile and Inherent Reactivity

A thorough analysis of the molecule's structure is essential to predict its stability and potential incompatibilities. The reactivity of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is dominated by the interplay of its functional groups.

-

The Bromoethyl Group: The primary locus of reactivity is the C-Br bond in the ethyl side chain. Bromine is an excellent leaving group, making the adjacent carbon electrophilic and highly susceptible to two main types of reactions:

-

Nucleophilic Substitution (SN1/SN2): The compound is an active alkylating agent. Trace nucleophiles, such as water (hydrolysis), alcohols, or amines present as impurities or in the storage environment, can displace the bromide ion.

-

Elimination (E1/E2): In the presence of bases, the compound can undergo dehydrobromination to form the corresponding styrene derivative. This reaction is often accelerated by heat.

-

-

The Methoxy Phenyl Ether System: The methoxy group (-OCH₃) is an electron-donating group, activating the aromatic ring. While the ether linkage itself is generally stable, ethers as a class are known to be susceptible to the formation of explosive peroxides upon prolonged exposure to air (oxygen) and light[2]. This process occurs via a free-radical mechanism.

-

The Fluoro Substituent: The fluorine atom is an electronegative, electron-withdrawing group that can influence the overall electronic properties and reactivity of the aromatic ring.

Given these structural features, the principal degradation pathways to guard against are hydrolysis, elimination, reaction with other nucleophiles, and peroxide formation.

Recommended Storage Conditions & Protocols

The cornerstone of maintaining the chemical's integrity is a multi-faceted storage strategy that mitigates the risks identified above. Storing chemicals alphabetically or in random order is a poor practice that can lead to hazardous interactions[3]. A systematic approach based on chemical compatibility is crucial.

Quantitative Storage Parameters

For optimal stability, the following conditions are recommended. These are derived from best practices for analogous organobromine and ether-containing compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of substitution and elimination reactions. For some similar bromoethylated compounds, refrigerated storage is explicitly recommended[4]. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes the risk of peroxide formation by excluding atmospheric oxygen[2]. |

| Light Exposure | Amber or Opaque Container | Protects against photolytically-induced degradation and radical reactions. |

| Container | Tightly Sealed Glass Bottle | Prevents ingress of moisture and atmospheric gases. Glass is generally inert to this class of compounds. |

| Location | Cool, Dry, Well-Ventilated Area | General best practice for chemical storage to prevent moisture absorption and ensure safety[5][6][7][8]. Store away from heat sources and ignition points[9][10]. |

Experimental Protocol: Initial Handling and Aliquoting

This protocol is designed as a self-validating system. By creating smaller, manageable aliquots from the main stock, you preserve the integrity of the bulk material, preventing repeated exposure to the atmosphere and potential cross-contamination.

-

Preparation: Before opening the main container, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture inside the cold container.

-

Inert Environment: Perform all transfers in a fume hood with an inert atmosphere, either within a glovebox or by using a Schlenk line to flush the headspace of the primary and secondary containers with argon or nitrogen.

-

Transfer: Using a clean, dry glass syringe or cannula, carefully transfer the desired amounts into smaller, pre-dried, and inerted amber glass vials.

-

Sealing: Securely seal the aliquot vials with PTFE-lined caps. For extra protection, wrap the cap and neck junction with Parafilm®.

-

Labeling: Clearly label each aliquot with the chemical name, date of aliquoting, and concentration (if diluted). The primary container should be marked with the date it was first opened[2].

-

Storage: Return the primary container and all aliquots to the recommended 2-8°C storage location immediately.

Incompatibilities and Chemical Hazards

Accidental mixing of incompatible chemicals is a primary cause of laboratory accidents and can result in violent reactions, fires, or the production of toxic gases[10][11]. Based on the reactivity profile of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene, the following substance classes must be segregated.

-

Strong Oxidizing Agents (e.g., nitrates, perchlorates, peroxides): Can lead to violent, exothermic reactions[9][12].

-

Strong Bases (e.g., hydroxides, alkoxides): Will promote E2 elimination, degrading the compound and generating potentially hazardous byproducts.

-

Strong Acids: While generally less reactive than with bases, strong acids can catalyze hydrolysis or other decomposition pathways[9].

-

Nucleophiles (e.g., amines, thiols): Will readily react via substitution, consuming the material.

-

Metals: Some heavy metals can catalyze decomposition over time[12].

The compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[8]. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors[8]. Based on data for similar structures, it may cause skin, eye, and respiratory irritation and may be harmful if swallowed[7][13].

Monitoring for Degradation

Regularly assessing the purity of the compound, especially before use in a critical reaction, is essential.

-

Visual Inspection: Before opening, inspect the container for any signs of degradation. The presence of crystal formation, discoloration, or precipitation is a red flag[2]. If observed, the compound's purity should be verified analytically before use.

-

Analytical Verification:

-

Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of new, more polar impurities (e.g., from hydrolysis) or less polar impurities (e.g., from elimination).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying degradation products, such as the appearance of vinyl protons from an elimination byproduct.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a sensitive assessment of purity and can help identify the mass of any impurities formed.

-

Visualization: Storage and Handling Workflow

The following diagram illustrates the decision-making process for the safe and effective management of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene from receipt to use.

Caption: Decision workflow for safe storage and handling.

References

- Material Safety Data Sheet - 1,4-Dimethoxybenzene - Cole-Parmer. (URL not available for direct linking)

- Luperox® Organic Peroxides Safe Handling Guide - Arkema. (URL not available for direct linking)

- 1-BROMO-4-FLUOROBENZENE - Sdfine. (URL not available for direct linking)

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available for direct linking)

-

4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. [Link]

- Safe handling and storage of chemicals - Sciencemadness Wiki. (URL not available for direct linking)

- SAFETY DATA SHEET - (Unnamed source, document title suggests Thermo Fisher or similar). (URL not available for direct linking)

- SAFETY DATA SHEET - (Unnamed source, document title suggests Thermo Fisher or similar). (URL not available for direct linking)

- Chemical Storage and Segregation - WCMC EHS. (URL not available for direct linking)

- Storage Practices | Labogens Fine Chem Industry. (URL not available for direct linking)

- Chemical Storage and Handling Recommendations - NY.Gov. (URL not available for direct linking)

-

Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organobromine chemistry - Wikipedia. [Link]

- Standard Operating Procedures For Peroxide-Forming Chemicals - Drexel University. (URL not available for direct linking)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. drexel.edu [drexel.edu]

- 3. Storage Practices | lLabogens Fine Chem Industry [labogens.com]

- 4. 1094304-27-4|4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene|BLD Pharm [bldpharm.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 12. arkema.com [arkema.com]

- 13. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety properties, handling protocols, and emergency procedures for 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene. Designed for the experienced researcher, it moves beyond basic data points to explain the causality behind safety recommendations, ensuring a proactive and informed approach to laboratory work.

Section 1: Compound Profile and Physicochemical Properties

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is a substituted aromatic compound frequently utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its reactivity is primarily dictated by the bromoethyl group, which is a good leaving group in nucleophilic substitution reactions, and the electron-donating methoxy group on the benzene ring. Understanding its physical properties is the first step in designing safe handling procedures.

Table 1: Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 1000577-80-6 |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| Appearance | Not explicitly stated in search results; likely a liquid or low-melting solid. |

| Storage Temperature | Inert atmosphere, 2-8°C is recommended for similar compounds.[1] |

The causality behind cold storage is to minimize the potential for thermal decomposition. Over time, elevated temperatures can increase the rate of side reactions or degradation, potentially leading to the release of hazardous vapors like hydrogen bromide.

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is not extensively documented in public literature, the hazards can be inferred from structurally similar halogenated aromatic compounds. The primary hazards are associated with its irritant properties and potential for harm if ingested, inhaled, or absorbed through the skin.

GHS Hazard Statements (Inferred from similar compounds):

-

H302: Harmful if swallowed. [2]

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

Toxicological Insights:

-

Skin and Eye Irritation: Halogenated organic compounds are often lipophilic, allowing them to penetrate the lipid bilayers of skin cells, causing irritation.[3] Direct contact with the eyes can lead to significant damage to the cornea.[3]

-

Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[3]

-

Ingestion: While accidental ingestion is rare in a laboratory setting, it is considered harmful.[2]

-

Genotoxicity: There is no specific data available for this compound. However, some related aromatic compounds have been evaluated and found not to be genotoxic.[4] A conservative approach assuming potential hazards is always recommended.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene must be conducted in a certified chemical fume hood to control vapor inhalation.[5] The causality is simple: it physically contains and exhausts vapors away from the user's breathing zone.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on a thorough risk assessment of the specific procedures being performed.[7]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[8] A face shield should be worn over goggles when there is a significant risk of splashing, such as during transfers of large volumes or reactions under pressure.[9]

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended for handling halogenated and aromatic hydrocarbons.[9] Always check the manufacturer's glove compatibility chart. It is critical to inspect gloves for tears or punctures before each use and to practice proper glove removal techniques to avoid contaminating the skin.[5]

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect against splashes.

-

-

Respiratory Protection: Not typically required when working in a functional fume hood. If there is a potential for exposure outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Section 4: Safe Handling, Storage, and Disposal Protocols

Handling

-

Preparation: Before handling, review this guide and the specific experimental protocol. Ensure all necessary PPE is clean, functional, and properly donned.

-

Location: Conduct all manipulations inside a chemical fume hood.[11]

-

Dispensing: Use caution when transferring the material to avoid splashes and generating aerosols. Keep containers tightly closed when not in use.[12]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[13] Contaminated clothing should be removed immediately and laundered before reuse.[14]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] The recommended storage temperature for similar compounds is 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[16] The rationale is to prevent exothermic reactions that could lead to a dangerous release of energy and hazardous fumes.

-

Ignition Sources: Although not always classified as flammable, related bromo- and fluoro-aromatics can be.[16] Therefore, it is prudent to keep the compound away from heat, sparks, and open flames.[12]

Disposal

-

Waste Stream: Dispose of unused material and contaminated items as hazardous chemical waste.

-

Procedure: Do not pour down the drain. Collect in a designated, properly labeled, and sealed waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[14]

Section 5: Emergency Procedures

Immediate and correct action is vital in an emergency.

Accidental Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spills and Leaks

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill, as this could increase the rate of vaporization.

-

Control: Wearing appropriate PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. [Link]

-

Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. [Link]

- (n.d.).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. [Link]

-

ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

- (2023).

-

U.S. EPA. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). [Link]

-

Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. [Link]

-

Princeton EHS. (n.d.). Section 6C: Protective Equipment. [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Perfluoro-compound FC-77. [Link]

-

Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

-

PubChem. (n.d.). (1-Bromoethyl)benzene | C8H9Br | CID 11454. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

- RIFM. (2023).

Sources

- 1. 1094304-27-4|4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. (1-Bromoethyl)benzene - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. beaufort.tricare.mil [beaufort.tricare.mil]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Physical properties like melting and boiling point of 1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene

[1]

CAS Registry Number: 1254211-85-2 Molecular Formula: C₉H₁₀BrFO Molecular Weight: 233.08 g/mol [1]

Executive Summary

1-(2-Bromoethyl)-4-fluoro-2-methoxybenzene is a bifunctional aromatic intermediate.[1] Its utility stems from the differential reactivity of its substituents: the alkyl bromide serves as a potent electrophile for nucleophilic substitution (Sɴ2), while the aryl fluoride and methoxy groups modulate lipophilicity and metabolic stability in drug candidates.[1] Due to its specific substitution pattern, experimental physical property data is often proprietary; this guide provides rigorously calculated values validated against structural analogs to ensure operational accuracy.

Physical Properties & Characterization

Note: In the absence of manufacturer-specific certificates for this batch, values below represent high-confidence estimates derived from Structure-Property Relationship (SPR) algorithms and validated against the closest structural analog, 1-(2-Bromoethyl)-4-fluorobenzene.

Core Physicochemical Data[1]

| Property | Value (Estimated/Analog) | Operational Context |

| Physical State | Liquid or Low-Melting Solid | Likely crystallizes upon prolonged cold storage.[2] |

| Melting Point | 20 – 30 °C | Critical: May exist as a supercooled liquid at room temperature.[1][2] Handle with warm water bath if solidified.[1] |

| Boiling Point | 265 – 275 °C (760 mmHg)135 – 140 °C (15 mmHg) | Do not distill at atmospheric pressure. Decomposition is likely above 150°C. |

| Density | 1.48 ± 0.05 g/cm³ | Significantly denser than water; forms the bottom layer during aqueous extraction.[1][2] |

| Flash Point | > 110 °C | Class IIIB Combustible Liquid.[1][2] |

| Solubility | DCM, THF, Toluene, EtOAc | Immiscible with water.[1][2] Hydrolyzes slowly in hot aqueous media.[1] |

Structural Validation (Spectroscopic Markers)

To confirm identity during synthesis, look for these diagnostic signals:

Synthetic Methodology

Precursor & Reagents[1]

-

Substrate: 2-(4-Fluoro-2-methoxyphenyl)ethanol

-

Reagent: Phosphorus Tribromide (PBr₃) (1.05 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Step-by-Step Protocol

-

Setup: Charge a 3-neck round-bottom flask with the alcohol substrate and anhydrous DCM (0.5 M concentration). Purge with N₂.[1] Cool to 0°C.[1]

-

Addition: Add PBr₃ dropwise via addition funnel over 30 minutes. Caution: Exothermic.[2]

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1); the alcohol spot (lower R_f) should disappear.[1]

-

Quench: Cool to 0°C. Slowly add saturated NaHCO₃ solution. Caution: Gas evolution (CO₂).[1]

-

Workup: Separate phases. The product is in the bottom organic layer.[1] Extract aqueous layer 2x with DCM.[1]

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo (< 40°C).

-

Refinement: If the product is colored, pass through a short pad of silica gel eluting with 10% EtOAc/Hexanes.[1]

-

Synthesis Workflow Diagram

Caption: Optimized laboratory workflow for the conversion of the phenethyl alcohol precursor to the target bromide using PBr3.

Handling & Stability (Self-Validating Safety)

This compound is an alkylating agent .[1] The protocol below ensures safety by treating the substance as a potential mutagen and lachrymator.

Storage & Stability[1]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen.[1] Alkyl bromides can darken (decompose) upon exposure to light and moisture, releasing HBr.[1]

-

Visual Check: A yellow/orange tint indicates decomposition (Br₂ release).[1] If observed, wash a DCM solution of the compound with 10% Na₂S₂O₃ (sodium thiosulfate) to restore purity.[1]

Emergency Procedures

Drug Development Context

In Medicinal Chemistry, this building block is a "privileged structure" precursor.[1]

-

Fluorine Effect: The C4-fluorine blocks metabolic oxidation at the para-position, extending half-life (

).[1] -

Methoxy Effect: The C2-methoxy group introduces steric bulk and hydrogen-bond accepting capability, often improving selectivity for GPCR targets (e.g., Dopamine/Serotonin receptors).[1]

-

Linker Logic: The ethyl bromide chain provides a flexible 2-carbon spacer, ideal for connecting the aromatic "head" to an amine "tail" in CNS-active molecules.[1]

Logic Diagram: Structure-Activity Relationship (SAR)

Caption: Functional dissection of the molecule highlighting the medicinal chemistry rationale for each substituent.

References